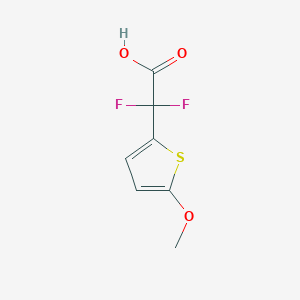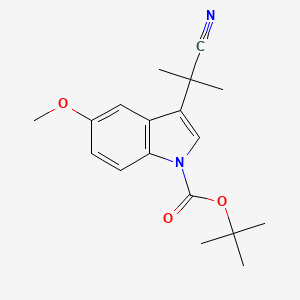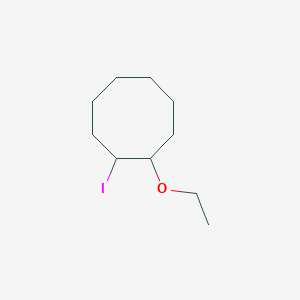
1-Ethoxy-2-iodocyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-iodocyclooctane is an organic compound belonging to the class of cycloalkanes. This compound features an eight-membered carbon ring with an ethoxy group and an iodine atom attached to adjacent carbon atoms. Cycloalkanes are known for their unique structural properties and reactivity, making them valuable in various chemical applications.
Métodos De Preparación
The synthesis of 1-ethoxy-2-iodocyclooctane can be achieved through several routes. One common method involves the iodination of 1-ethoxycyclooctane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the cyclooctane ring. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
1-Ethoxy-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-iodocyclooctane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms involving cycloalkane derivatives.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-2-iodocyclooctane involves its interaction with molecular targets through its functional groups. The ethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution or elimination reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Ethoxy-2-iodocyclooctane can be compared with other cycloalkane derivatives, such as:
1-Ethoxy-2-bromocyclooctane: Similar structure but with a bromine atom instead of iodine.
1-Methoxy-2-iodocyclooctane: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclooctane: The parent compound without any substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H19IO |
|---|---|
Peso molecular |
282.16 g/mol |
Nombre IUPAC |
1-ethoxy-2-iodocyclooctane |
InChI |
InChI=1S/C10H19IO/c1-2-12-10-8-6-4-3-5-7-9(10)11/h9-10H,2-8H2,1H3 |
Clave InChI |
IOAKISDLQZUZFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCCCCCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
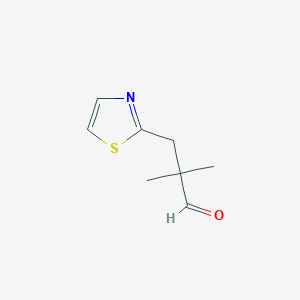
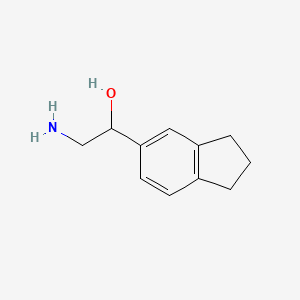
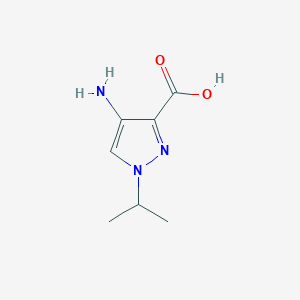
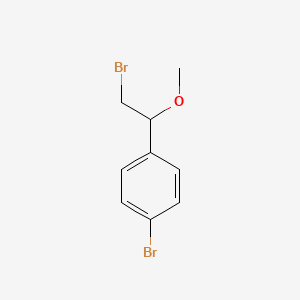

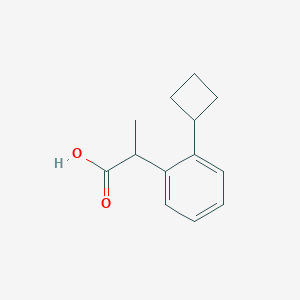
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
